4-Fluorobenzaldehyde oxime
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Overview
Description
4-Fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldehyde where the aldehyde group is substituted with an oxime group (-C=N-OH) and a fluorine atom is attached to the benzene ring at the para position
Mechanism of Action
Mode of Action
Oximes typically undergo a reductive rearrangement when they interact with their targets . This process involves the conversion of an oxime into a nitrilium ion, which can further react to form secondary amines .
Biochemical Pathways
It is known that fluorobenzaldehydes, which include 4-fluorobenzaldehyde, can be used to make a variety of schiff base compounds through a condensation reaction . These compounds have been found to exhibit antimicrobial properties .
Pharmacokinetics
The physicochemical properties such as boiling point, melting point, and density of the parent compound, 4-fluorobenzaldehyde, are known . These properties can influence the bioavailability of the compound.
Result of Action
It is known that the parent compound, 4-fluorobenzaldehyde, can be used to synthesize various compounds, including pyrazolopyridine , which may have different biological activities.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Fluorobenzaldehyde oxime . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzaldehyde oxime can be synthesized through the condensation reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like copper or palladium.
Major Products Formed:
Oxidation: Formation of 4-fluoronitrobenzene or 4-fluorobenzonitrile.
Reduction: Formation of 4-fluorobenzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Fluorobenzaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to form Schiff bases with potential therapeutic activities.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
4-Fluorobenzaldehyde: The parent compound without the oxime group.
4-Chlorobenzaldehyde oxime: A similar compound with a chlorine atom instead of fluorine.
Benzaldehyde oxime: The non-fluorinated analog.
Comparison: 4-Fluorobenzaldehyde oxime is unique due to the presence of both the fluorine atom and the oxime group. The fluorine atom enhances the compound’s stability and reactivity, making it more suitable for certain applications compared to its non-fluorinated analogs. The oxime group provides additional functionality, allowing for the formation of various derivatives through chemical modifications.
Properties
CAS No. |
459-23-4 |
---|---|
Molecular Formula |
C7H6FNO |
Molecular Weight |
139.13 g/mol |
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5- |
InChI Key |
FSKSLWXDUJVTHE-UITAMQMPSA-N |
SMILES |
C1=CC(=CC=C1C=NO)F |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\O)F |
Canonical SMILES |
C1=CC(=CC=C1C=NO)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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